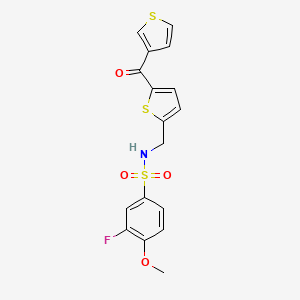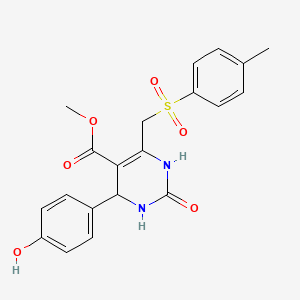![molecular formula C18H18N4O3 B2500164 1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-48-9](/img/structure/B2500164.png)
1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, commonly known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized by Hoffmann-La Roche in the early 1990s and has since been extensively studied for its potential therapeutic applications. Ro 31-8220 has been found to inhibit the activity of several protein kinases, including protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Immunomodulatory Effects
Studies have synthesized novel analogues of naturally occurring purine nucleosides, evaluating their ability to potentiate various murine immune functions. These analogues, including guanosine and adenosine derivatives, exhibit significant immunoactivity, suggesting their potential in developing treatments for viral infections and immune modulation (K. Nagahara et al., 1990).
Anticancer, Anti-HIV, and Antimicrobial Activities
Research has been conducted on triazino and triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities. These studies highlight the synthesis of new compounds and their in vitro testing, revealing that certain derivatives exhibit considerable activity against specific cancer cell lines and HIV-1, along with antimicrobial effects against various pathogens (F. Ashour et al., 2012).
Anticonvulsant Activity
Investigations into the anticonvulsant properties of pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines, which are structurally related to purines, have been conducted. These studies suggest that modifications of the imidazole ring atoms in these compounds could lead to variations in anticonvulsant activity, providing a basis for the design of new anticonvulsant drugs (J. Kelley et al., 1995).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Research into the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as DPP-IV inhibitors for the treatment of type 2 diabetes has been conducted. The study identified compounds with moderate to good inhibitory activities against DPP-IV, indicating their potential as therapeutic agents for diabetes management (Didunyemi Mo et al., 2015).
Properties
IUPAC Name |
4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-10-7-5-6-8-13(10)9-21-16(23)14-15(20(4)18(21)24)19-17-22(14)11(2)12(3)25-17/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDZEWRWTSRNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(O4)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)
![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2500087.png)

![(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2500091.png)
![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)

![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)

![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)

![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)

